2-(4-Chlorophenoxy)-1-[4-(3-nitrobenzyl)piperazin-1-yl]ethanone
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Overview
Description
2-(4-Chlorophenoxy)-1-[4-(3-nitrobenzyl)piperazino]-1-ethanone is a complex organic compound that features a combination of chlorophenoxy and nitrobenzyl groups attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-1-[4-(3-nitrobenzyl)piperazino]-1-ethanone typically involves multiple steps:
Formation of 4-chlorophenoxyacetic acid: This can be achieved through the reaction of 4-chlorophenol with chloroacetic acid under basic conditions.
Synthesis of 3-nitrobenzyl chloride: This involves the nitration of benzyl chloride to introduce the nitro group.
Formation of the piperazine derivative: The 3-nitrobenzyl chloride is reacted with piperazine to form the 3-nitrobenzylpiperazine intermediate.
Final coupling reaction: The 4-chlorophenoxyacetic acid is then coupled with the 3-nitrobenzylpiperazine under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)-1-[4-(3-nitrobenzyl)piperazino]-1-ethanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Reduction of the nitro group: This yields the corresponding amine derivative.
Substitution reactions: These can yield various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting the central nervous system due to the presence of the piperazine ring.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological Studies: It can be used in studies involving enzyme inhibition or receptor binding due to its complex structure.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-1-[4-(3-nitrobenzyl)piperazino]-1-ethanone would depend on its specific application. In medicinal chemistry, it might interact with specific receptors or enzymes, altering their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, while the piperazine ring can enhance binding affinity to certain targets.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-nitrobenzyl alcohol: This compound shares the nitrobenzyl and chlorophenyl groups but lacks the piperazine ring.
2-(4-Chlorophenoxy)acetic acid: This compound contains the chlorophenoxy group but lacks the nitrobenzyl and piperazine components.
Uniqueness
2-(4-Chlorophenoxy)-1-[4-(3-nitrobenzyl)piperazino]-1-ethanone is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the nitrobenzyl and piperazine moieties makes it a versatile compound for various applications.
Properties
Molecular Formula |
C19H20ClN3O4 |
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Molecular Weight |
389.8 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C19H20ClN3O4/c20-16-4-6-18(7-5-16)27-14-19(24)22-10-8-21(9-11-22)13-15-2-1-3-17(12-15)23(25)26/h1-7,12H,8-11,13-14H2 |
InChI Key |
WDBBNJLQKRBRBX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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